molecular formula C15H19NO B1678248 pronethalol CAS No. 54-80-8

pronethalol

Numéro de catalogue: B1678248
Numéro CAS: 54-80-8
Poids moléculaire: 229.32 g/mol
Clé InChI: HRSANNODOVBCST-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Historical Context and Development

Pronetalol was introduced in the 1960s as a treatment for conditions such as coronary heart disease and cardiac arrhythmias. Its development was pivotal in the advancement of beta-blocker therapies, leading to the creation of more effective and safer alternatives like propranolol. However, due to its association with thymic tumors in animal studies, its clinical use was discontinued in favor of newer compounds that lacked such adverse effects .

Scientific Research Applications

Pronetalol has been employed in various research contexts:

  • Cardiovascular Research : As a beta-adrenergic antagonist, pronetalol has been used to understand the role of beta receptors in cardiac function. Studies have shown that it can modulate heart rate and myocardial contractility by blocking adrenergic signaling pathways .
  • Cancer Research : Investigations into pronetalol's carcinogenicity have provided insights into the mechanisms of tumorigenesis related to beta-blockers. Research demonstrated that pronetalol induces thymic lymphomas in mice, prompting further studies on the safety profiles of beta blockers .
  • Vascular Biology : Recent studies have hypothesized that beta-blockers like pronetalol may suppress specific factors (e.g., Sox2) in vascular endothelial cells, potentially limiting vascular calcification. This application highlights its role beyond traditional cardiovascular uses .

Biochemical Properties

Pronetalol exhibits distinct biochemical characteristics:

  • Affinity for Beta-Adrenoceptors : Pronetalol has a significantly lower affinity for beta-adrenoceptors compared to propranolol, with values ranging from 140 to 830 nM compared to propranolol's 1.1 to 5.7 nM . This difference is crucial for understanding its pharmacological efficacy.
  • Mechanism of Action : By blocking β-adrenoceptors, pronetalol disrupts normal adrenergic signaling, leading to decreased heart rate and blood pressure. Its membrane-stabilizing effects are considered independent of its receptor blockade .

Case Studies

Several studies have documented the effects of pronetalol in various experimental settings:

  • Animal Models : In guinea pig studies, doses ranging from 5 mg/kg to 25 mg/kg were administered to assess cardiovascular responses. Pronetalol was shown to prevent ouabain-induced fibrillation and significantly alter blood pressure responses under different anesthetic conditions .
  • Vascular Calcification Studies : A study involving Mgp -/- mice treated with pronetalol revealed a potential mechanism by which beta-blockers could limit vascular calcification through modulation of Sox2 expression .

Summary Table of Applications

Application AreaDescriptionKey Findings
Cardiovascular ResearchStudy of heart rate modulation via beta-blockadeSignificant reduction in heart rate observed
Cancer ResearchInvestigation of carcinogenic potentialInduction of thymic tumors in mice
Vascular BiologyRole in vascular calcificationSuppression of Sox2 expression
PharmacologyComparison with propranololLower affinity for beta receptors

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le pronétalol peut être synthétisé par un processus en plusieurs étapes. La synthèse implique généralement la réaction du 2-naphtol avec l'épichlorhydrine pour former le 2-(chlorométhyl)-1-naphtol. Cet intermédiaire est ensuite mis en réaction avec l'isopropylamine pour donner le pronétalol .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

Le pronétalol subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications de la recherche scientifique

Le pronétalol a été utilisé dans diverses applications de recherche scientifique, notamment :

Mécanisme d'action

Le pronétalol exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la réponse à l'adrénaline et à la noradrénaline. Cela conduit à une diminution de la fréquence cardiaque, de la contractilité myocardique et de la pression artérielle . Les cibles moléculaires comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées comprennent l'inhibition de la production d'adénosine monophosphate cyclique (AMPc) .

Activité Biologique

Pronethalol, also known as Pronetalol, is a nonselective beta-adrenoceptor antagonist that was historically significant as the first drug in its class used for treating coronary heart disease and cardiac arrhythmias. Despite its early promise, this compound was eventually withdrawn from clinical use due to safety concerns, notably its association with thymic tumors in animal studies.

This compound is structurally related to propranolol but exhibits a significantly lower affinity for beta-adrenoceptors, approximately 125-150 times less than that of propranolol. Its affinity ranges from 140 to 830 nM compared to propranolol's 1.1 to 5.7 nM . this compound functions primarily by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Table 1: Comparison of Affinity for Beta-Adrenoceptors

CompoundAffinity (nM)Type
This compound140 - 830Nonselective β-blocker
Propranolol1.1 - 5.7Nonselective β-blocker

In Vivo Studies

This compound has been studied for its effects on various cardiovascular conditions. In animal models, it demonstrated the ability to reverse alpha-receptor blockade, indicating a complex interaction with adrenergic signaling pathways . However, its use was curtailed due to the development of tumors in mice during long-term exposure .

Case Studies

A notable clinical study reported on the effects of this compound in patients with cardiac arrhythmias. Results indicated some success in managing arrhythmias and improving exercise tolerance in a multicenter double-blind trial . However, these findings were overshadowed by safety concerns.

Research Findings

Recent studies have explored the potential mechanisms through which this compound may exert its effects on vascular health. For instance, one study hypothesized that beta-blockers like this compound could suppress Sox2 expression in arterial endothelium, potentially limiting vascular calcification . This mechanism was investigated using a murine model of vascular calcification treated with this compound.

Safety Profile and Side Effects

The most significant adverse effect associated with this compound is its carcinogenic potential, specifically the induction of thymic tumors in laboratory animals. This finding led to its withdrawal from clinical use despite some documented benefits in cardiovascular management .

Summary of Adverse Effects

  • Tumorigenesis : Thymic tumors in mice.
  • Cardiovascular Effects : Reduced heart rate and myocardial contractility.
  • Potential Neuropsychiatric Effects : Similar compounds have been associated with depression risk .

Propriétés

IUPAC Name

1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSANNODOVBCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8021193
Record name Pronethalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54-80-8
Record name Pronethalol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pronetalol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pronethalol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8021193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRONETALOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBP4RT1IMQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pronetalol
Reactant of Route 2
Reactant of Route 2
Pronetalol
Reactant of Route 3
Reactant of Route 3
Pronetalol
Reactant of Route 4
Reactant of Route 4
Pronetalol
Reactant of Route 5
Reactant of Route 5
Pronetalol
Reactant of Route 6
Reactant of Route 6
Pronetalol
Customer
Q & A

Q1: What is Pronethalol's primary mechanism of action?

A1: this compound functions as a beta-adrenergic receptor antagonist, meaning it blocks the effects of adrenaline and noradrenaline on these receptors. [, , , , , , ]

Q2: How does this compound affect heart rate and rhythm?

A2: this compound generally causes a decrease in heart rate (bradycardia) by blocking the stimulatory effects of catecholamines on cardiac beta-adrenergic receptors. [, , , , , , , ] It also demonstrates antiarrhythmic effects, particularly against arrhythmias induced by digitalis or certain hydrocarbons combined with epinephrine. [, , , , , , , , , ]

Q3: Does this compound affect blood pressure?

A3: this compound can cause a fall in blood pressure, particularly when administered rapidly. [, , , ] While it can reduce blood pressure in hypertensive patients after prolonged oral administration, its hypotensive effect after intravenous administration is less consistent. [, ]

Q4: How does this compound impact the effects of isoproterenol?

A4: this compound effectively blocks the positive inotropic and chronotropic effects of isoproterenol on the heart. [, , , ] It also counteracts isoproterenol-induced vasodilatation. [, , ]

Q5: Does this compound affect motor nerve terminals?

A5: Research suggests that this compound can depress activity in motor nerve terminals, as demonstrated in studies on the soleus motor nerve terminal preparation. [] This effect is separate from its beta-adrenergic blocking actions.

Q6: How does this compound influence the actions of ouabain?

A6: Studies show that this compound can antagonize some effects of ouabain, a cardiac glycoside. This compound can temporarily reverse ouabain-induced arrhythmias to sinus rhythm, and this effect is thought to be independent of beta-adrenergic blockade. [, , ]

Q7: What are the potential benefits of this compound in treating vascular calcification?

A7: Recent research suggests that this compound might reduce vascular calcification by decreasing the expression of Sox2 in arterial endothelium, thereby limiting endothelial-mesenchymal transitions. [] This potential therapeutic benefit requires further investigation.

Q8: What is the molecular formula and weight of this compound?

A8: this compound has the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol. []

Q9: Is spectroscopic data available for this compound?

A9: While the provided research papers do not delve into detailed spectroscopic characterization, they do mention the structural relationship between this compound and Propranolol, highlighting the difference in their naphthalene ring substituents. [, ]

Q10: How does this compound's structure relate to its beta-adrenergic blocking activity?

A10: The presence of the isopropylaminoethanol side chain, characteristic of beta-adrenergic antagonists, is crucial for this compound's activity. [, , ] The naphthalene ring structure also contributes to its potency.

Q11: How does this compound's activity compare to its dextro isomer?

A11: The dextro isomer of this compound exhibits significantly less beta-adrenergic receptor blocking activity compared to the levo isomer. [] This difference highlights the importance of stereochemistry in this compound's interaction with its target.

Q12: How does the activity of this compound compare to Propranolol?

A12: Propranolol demonstrates greater potency as a beta-adrenergic antagonist compared to this compound. [, , , , ] This difference in potency is attributed to structural modifications in the naphthalene ring.

Q13: What is known about the stability of this compound?

A13: While the research primarily focuses on this compound's pharmacological effects, its rapid withdrawal from clinical use due to carcinogenicity in mice suggests potential stability limitations. [, , ]

Q14: How is this compound absorbed and distributed in the body?

A14: While specific details about this compound's absorption and distribution are not provided, research mentions its ability to cross the blood-brain barrier, leading to central nervous system effects like tremors and convulsions at high doses. []

Q15: What is known about the metabolism and excretion of this compound?

A15: The provided research papers primarily focus on this compound's pharmacological effects and do not provide detailed information on its metabolism and excretion pathways.

Q16: How does the duration of action of this compound compare to its beta-blocking effects?

A16: Interestingly, a single injection of this compound produces a brief antiarrhythmic effect, while its blockade of isoproterenol's chronotropic action persists for several hours. [] This difference suggests varying durations of action depending on the specific physiological response being measured.

Q17: What in vitro models have been used to study this compound's effects?

A17: Researchers have utilized various in vitro models, including isolated rabbit left atria, [, , ] guinea-pig atria, [, ] and tracheal chain preparations, [] to investigate this compound's inotropic, chronotropic, and smooth muscle relaxant properties.

Q18: What animal models have been used to study this compound?

A18: this compound's effects have been extensively studied in various animal models, including dogs, [, , , , , , , , ] guinea pigs, [, , , , , ] rats, [, , ] rabbits, [, , , ] and mice. [, , , ] These models helped elucidate its cardiovascular effects, antiarrhythmic properties, and potential for carcinogenicity.

Q19: What are the known toxic effects of this compound?

A20: this compound can induce tumors, primarily thymic lymphosarcomas, in mice after prolonged administration. [, , ] This carcinogenic potential led to its withdrawal from clinical use. In other animal models, high doses of this compound caused tremors, convulsions, and circulatory failure. [, ]

Q20: What are some alternatives to this compound?

A21: Propranolol, a structurally similar beta-adrenergic blocker, emerged as a safer and more potent alternative to this compound. [, , , , , ] Other beta-blockers are also available for treating cardiovascular conditions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.